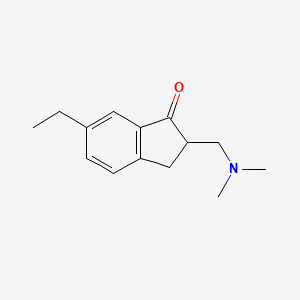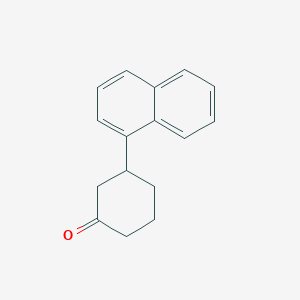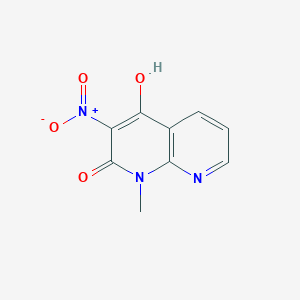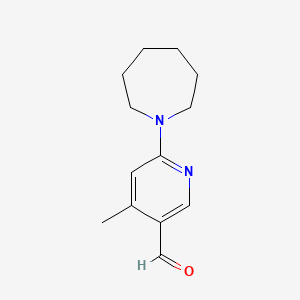![molecular formula C8H4BrN3 B11885390 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B11885390.png)
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C8H4BrN3. This compound is characterized by a pyrrolo[2,3-c]pyridine core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of a bromine atom at the 4-position and a cyano group at the 2-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and bromoacetylene.
Cyclization: The key step involves the cyclization of 2-aminopyridine with bromoacetylene under specific reaction conditions to form the pyrrolo[2,3-c]pyridine core.
Bromination: The resulting compound is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Cyanation: Finally, the cyano group is introduced at the 2-position through a cyanation reaction using a suitable cyanating agent like copper(I) cyanide (CuCN).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The cyano group at the 2-position can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and bases like triethylamine (Et3N) are typically used.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-c]pyridine derivatives, which can have different functional groups at the 4-position and 2-position, depending on the reagents and conditions used.
Scientific Research Applications
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or disrupt cellular signaling pathways, resulting in antiproliferative or antimicrobial effects.
Comparison with Similar Compounds
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile can be compared with other similar compounds, such as:
4-Bromo-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
4-Chloro-1H-pyrrolo[2,3-c]pyridine: This compound has a chlorine atom instead of a bromine atom at the 4-position.
4-Bromo-1H-pyrrolo[3,2-c]pyridine: This compound has a different arrangement of the pyrrole and pyridine rings.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and cyano groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4BrN3 |
|---|---|
Molecular Weight |
222.04 g/mol |
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-7-3-11-4-8-6(7)1-5(2-10)12-8/h1,3-4,12H |
InChI Key |
FHCKFHVLAHNYFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=CN=CC(=C21)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![indeno[1,2-b]indol-10(5H)-one](/img/structure/B11885317.png)




![5,7-Dichloro-2-methylbenzo[d]thiazole](/img/structure/B11885349.png)

![3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B11885351.png)
![3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11885354.png)



